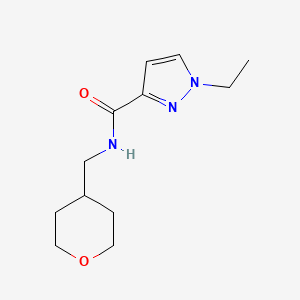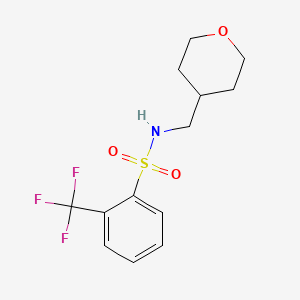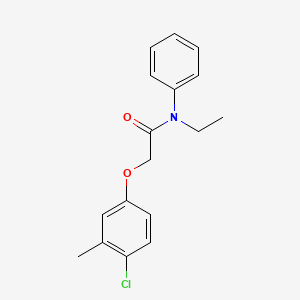![molecular formula C10H10BrN3OS2 B7644190 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7644190.png)
5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of enzymes involved in DNA replication and repair, as well as inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as exhibit cytotoxicity against cancer cells. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine in lab experiments is its versatility. It can be used in a wide range of assays and experiments due to its ability to interact with various cellular targets. Additionally, it has been found to exhibit low toxicity, making it a potentially safe and effective drug candidate. However, one of the main limitations of using this compound is the lack of information regarding its pharmacokinetic and pharmacodynamic properties. Further research is needed to fully understand its efficacy and safety.
Orientations Futures
There are several future directions for research on 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another potential direction is to study its mechanism of action in more detail, with the goal of identifying new targets for drug development. Additionally, further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects. Overall, this compound is a promising compound with potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-2-methoxybenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ammonium thiocyanate to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Applications De Recherche Scientifique
5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
5-[(5-bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS2/c1-15-8-3-2-7(11)4-6(8)5-16-10-14-13-9(12)17-10/h2-4H,5H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBITHBTKWCLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-difluorophenyl)sulfonyl]-4-tetrahydro-1H-pyrrol-3-ylpiperidine](/img/structure/B7644112.png)
![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)
![1'-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-ethylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B7644139.png)


![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)

![4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7644182.png)

![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)
